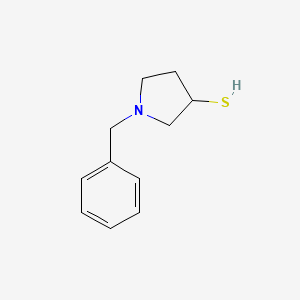
1-Benzylpyrrolidine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyrrolidine-3-thiol, also known as Lobeline, is a naturally occurring compound that was first isolated from Lobelia inflata plants. It has a molecular formula of C11H15NS and a molecular weight of 193.31 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes this compound, often involves the use of a 1,3-dipolar cycloaddition reaction . This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an olefin . The specific synthesis process for this compound is not detailed in the retrieved papers.Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. For instance, thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.31. Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
1-Benzylpyrrolidine-3-thiol is involved in the synthesis of complex molecules. For example, the TEMPO-catalyzed electrochemical C–H thiolation method provides a metal- and reagent-free approach for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process is significant for pharmaceuticals and organic materials, illustrating the role of thiol-containing compounds in facilitating novel bond formations (Qian et al., 2017).
Sensor Development and Fluorescence Imaging
This compound derivatives are key in developing sensors for detecting various biological and chemical entities. For instance, reaction-based fluorescent probes have been designed for the selective discrimination of thiophenols over aliphatic thiols, important in chemical, biological, and environmental sciences (Wang et al., 2012). Additionally, phosphorescent thiol chemosensors based on iridium(III) complexes have been synthesized for selective thiol detection, showcasing the utility of thiol-reactive compounds in sensing applications (Zhao et al., 2010).
Environmental Science
In the context of environmental science, thiol-laced metal-organic frameworks demonstrate effective mercury sorption, both in strong acid and vapor phases. This application is critical for detoxifying environments contaminated with heavy metals, highlighting the environmental remediation potential of thiol-containing compounds (Yee et al., 2013).
Material Science
The field of material science benefits from the unique properties of thiol-containing molecules, such as in the development of disulfide cross-linked polymer capsules. These capsules can be biodeconstructed, paving the way for advanced materials with potential biomedical applications (Zelikin et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzylpyrrolidine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUTGCPAGBSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
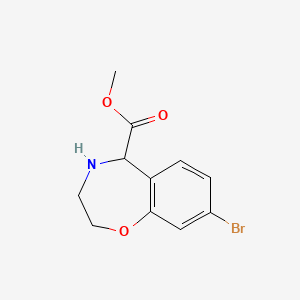
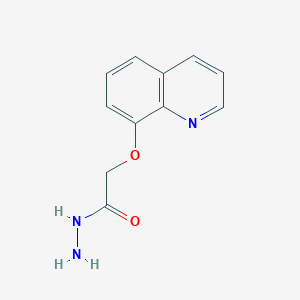
![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)
![3,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2671498.png)
![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)
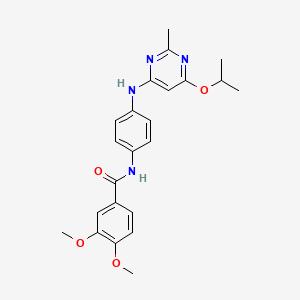

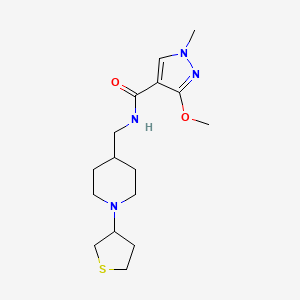
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)
